
2-(benzylsulfonyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
N-(2-Methoxyphenyl)-2-phenylmethanesulfonylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a phenylmethanesulfonyl group, and an acetamide moiety, which collectively contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-2-phenylmethanesulfonylacetamide typically involves the reaction of 2-methoxyaniline with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of N-(2-Methoxyphenyl)-2-phenylmethanesulfonylacetamide may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-2-phenylmethanesulfonylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-Hydroxyphenyl)-2-phenylmethanesulfonylacetamide.
Reduction: Formation of N-(2-Methoxyphenyl)-2-phenylmethanesulfideacetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-2-phenylmethanesulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxybenzyl)-2-phenylmethanesulfonylacetamide
- N-(2-Methoxyphenyl)-2-phenylmethanesulfonylacetamide
- N-(2-Methoxyphenyl)-2-phenylmethanesulfideacetamide
Uniqueness
N-(2-Methoxyphenyl)-2-phenylmethanesulfonylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17NO4S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO4S/c1-21-15-10-6-5-9-14(15)17-16(18)12-22(19,20)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
UBXOPBDCYCLHBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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